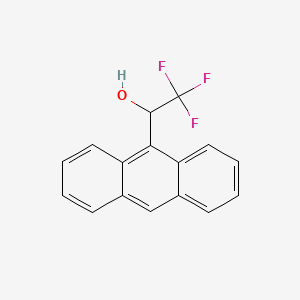

2,2,2-Trifluoro-1-(9-anthryl)ethanol

Description

The exact mass of the compound this compound is 276.07619946 g/mol and the complexity rating of the compound is 319. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-anthracen-9-yl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHJFWIOPYQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968284 | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(trifluoromethyl)anthracene-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRKLE'S ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol?

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Pirkle's alcohol, is a chiral fluoroalcohol of significant importance in stereochemistry.[1][2] Developed by the research group of William H. Pirkle, its primary application lies in its use as a chiral solvating agent (CSA) for the determination of enantiomeric purity and absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and core applications of Pirkle's alcohol, complete with detailed experimental protocols and data presented for practical use by professionals in chemical research and drug development.

Core Properties

Pirkle's alcohol is a stable, off-white crystalline solid at room temperature when protected from light and oxygen.[1][3] Its utility as a chiral solvating agent is derived from the unique electronic and steric properties imparted by the bulky anthracene (B1667546) ring and the electron-withdrawing trifluoromethyl group. These features facilitate the formation of transient, diastereomeric solvate complexes with chiral analytes through hydrogen bonding and π-π stacking interactions, leading to observable chemical shift non-equivalence in their NMR spectra.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. Data for both the racemic mixture and the individual enantiomers are provided where available.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₁F₃O | [1][4] |

| Molar Mass | 276.26 g/mol | [4][5] |

| IUPAC Name | 1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point (Racemic) | 142-144 °C | [2] |

| Melting Point ((R)-enantiomer) | 134-136 °C | [6] |

| Melting Point ((S)-enantiomer) | 134-136 °C | |

| Optical Rotation ((R)-enantiomer) | [α]²⁵/D -30.5° (c=1, CHCl₃) | [2][6] |

| Optical Rotation ((S)-enantiomer) | [α]²⁵/D +30.5° (c=1, CHCl₃) | [2] |

| CAS Number (Racemic) | 65487-67-4 | [2][3][4] |

| CAS Number ((R)-enantiomer) | 53531-34-3 | [3] |

| CAS Number ((S)-enantiomer) | 60646-30-2 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the characterization of this compound. The following tables summarize the key spectroscopic data.

Table 1.2.1: NMR Spectroscopy Data (Solvent: CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.5 | s | H10 (anthracene) |

| ~8.0-8.2 | m | Aromatic protons | |

| ~7.4-7.6 | m | Aromatic protons | |

| ~6.5 | q, J ≈ 7 Hz | CH-OH | |

| ~2.5 | d | OH | |

| ¹³C NMR | 131.6, 129.2, 128.8, 127.1, 125.6, 125.2, 124.9, 122.9 | - | Aromatic carbons |

| 124.6 | q, J ≈ 283 Hz | CF₃ | |

| 71.8 | q, J ≈ 32 Hz | CH-OH | |

| ¹⁹F NMR | ~ -78.5 | d, J ≈ 7 Hz | CF₃ |

Note: Specific chemical shifts for aromatic protons can vary slightly. The data presented is a representative compilation from typical spectra.

Table 1.2.2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1625, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1270, 1170, 1125 | Strong | C-F stretch (trifluoromethyl group) |

| ~1060 | Strong | C-O stretch (alcohol) |

Synthesis of this compound

The synthesis of Pirkle's alcohol is a two-step process starting from anthracene. The key intermediate is 9-anthryl trifluoromethyl ketone. The final step involves the reduction of this ketone, which can be performed enantioselectively to yield the desired (R) or (S) enantiomer, or non-selectively to produce the racemic mixture.

Caption: Synthetic pathways to racemic and enantiopure Pirkle's alcohol.

Experimental Protocol: Synthesis of 9-Anthryl Trifluoromethyl Ketone

This protocol outlines the trifluoroacetylation of anthracene.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anthracene (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Add trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) (1.2 eq) dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 9-anthryl trifluoromethyl ketone as a solid (m.p. 83-86 °C).[7]

Experimental Protocol: Enantioselective Reduction to (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

This protocol utilizes the (R)-BINAL-H chiral reducing agent.

-

Preparation of (R)-BINAL-H: In a flame-dried flask under nitrogen, prepare a solution of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. After the addition is complete, add ethanol (B145695) (1.1 eq) dropwise. Stir the resulting solution at room temperature for 1 hour.

-

Reaction Setup: In a separate flame-dried flask, dissolve 9-anthryl trifluoromethyl ketone (1.0 eq) in anhydrous THF.

-

Reduction: Cool the ketone solution to -78 °C (dry ice/acetone bath). Add the freshly prepared (R)-BINAL-H solution dropwise to the ketone solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the progress by TLC.

-

Workup: Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water at -78 °C.

-

Filtration and Extraction: Allow the mixture to warm to room temperature. Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.

Application in Enantiomeric Excess (ee) Determination

The primary utility of Pirkle's alcohol is as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of a chiral analyte. The interaction between the chiral alcohol and the enantiomers of the analyte forms two transient diastereomeric complexes. These complexes are different in energy and spatial arrangement, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the analyte.

Caption: Workflow for determining enantiomeric excess using Pirkle's alcohol.

Experimental Protocol: General Procedure for ee Determination by ¹H NMR

-

Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).

-

Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone to identify key proton signals for monitoring.

-

Addition of Pirkle's Alcohol: Add a molar excess (typically 1.5 to 3.0 equivalents) of enantiomerically pure (R)- or (S)-Pirkle's alcohol to the NMR tube. Ensure thorough mixing.

-

Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum.

-

Analysis: Observe the spectrum for splitting of a well-resolved signal of the analyte into two distinct signals, corresponding to the two diastereomeric complexes.

-

Calculation: Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Conclusion

This compound is an indispensable tool in the field of stereochemistry. Its robust synthesis and profound effectiveness as a chiral solvating agent for NMR spectroscopy make it a valuable asset for researchers in organic synthesis, drug discovery, and quality control. The protocols and data provided in this guide offer a practical framework for the synthesis and application of this important molecule. The principles pioneered by the development of Pirkle's alcohol have also inspired the creation of "Pirkle-type" chiral stationary phases for HPLC, further extending its impact on chiral separations.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|NMR Chiral Reagent [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Pirkle's Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirkle's alcohol, formally known as 1-(9-anthryl)-2,2,2-trifluoroethanol, is a pivotal tool in stereochemistry, widely employed as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric purity and absolute configuration.[1] Its unique structure, featuring a bulky, planar anthracene (B1667546) ring and a trifluoromethyl group, facilitates the formation of transient diastereomeric complexes with a broad range of chiral molecules. This interaction induces observable chemical shift differences in the NMR spectra of the enantiomers, allowing for their quantification. Furthermore, the principles of chiral recognition embodied by Pirkle's alcohol have been extended to the development of highly effective chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive overview of the synthesis of Pirkle's alcohol, detailed experimental protocols for its characterization, and a summary of its applications in chiral recognition.

Synthesis of Pirkle's Alcohol

The synthesis of Pirkle's alcohol is a multi-step process commencing with the trifluoroacetylation of anthracene to yield the key intermediate, trifluoromethyl 9-anthryl ketone.[1] This ketone is subsequently reduced to the alcohol. Methodologies for both racemic and enantioselective synthesis are well-established.

Synthesis of Trifluoromethyl 9-Anthryl Ketone (Precursor)

The initial step involves a Friedel-Crafts acylation of anthracene.

Experimental Protocol: Trifluoroacetylation of Anthracene

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthracene | 178.23 | 50.0 g | 0.28 |

| Trifluoroacetic anhydride (B1165640) | 210.03 | 120 mL | 0.84 |

| Anhydrous Dichloromethane | - | 400 mL | - |

| Anhydrous Aluminum Chloride | 133.34 | 75.0 g | 0.56 |

Procedure:

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anthracene in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride to the stirred suspension.

-

Portion-wise, add anhydrous aluminum chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

-

The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude trifluoromethyl 9-anthryl ketone is purified by recrystallization from ethanol.

Racemic Synthesis of Pirkle's Alcohol

The racemic mixture of Pirkle's alcohol can be readily prepared by the reduction of trifluoromethyl 9-anthryl ketone using sodium borohydride (B1222165).[1]

Experimental Protocol: Sodium Borohydride Reduction

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trifluoromethyl 9-anthryl ketone | 274.24 | 10.0 g | 0.036 |

| Methanol (B129727) | - | 200 mL | - |

| Sodium Borohydride | 37.83 | 1.5 g | 0.040 |

Procedure:

-

Dissolve trifluoromethyl 9-anthryl ketone in methanol in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl until the effervescence ceases.

-

The mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude racemic Pirkle's alcohol is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

Enantioselective Synthesis of Pirkle's Alcohol

An enantioselective synthesis of (R)-Pirkle's alcohol can be achieved using a chiral hydride reagent.[1]

Experimental Protocol: Enantioselective Reduction

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline | 205.26 | 2.26 g | 0.011 |

| Lithium Aluminum Hydride | 37.95 | 0.42 g | 0.011 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Trifluoromethyl 9-anthryl ketone | 274.24 | 2.74 g | 0.010 |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline in anhydrous THF.

-

Cool the solution to 0 °C and slowly add lithium aluminum hydride.

-

Stir the mixture at room temperature for 1 hour to form the chiral hydride reagent.

-

Cool the reagent solution to -78 °C and slowly add a solution of trifluoromethyl 9-anthryl ketone in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

The reaction is quenched by the sequential addition of water and 15% NaOH solution.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield (R)-Pirkle's alcohol.

Resolution of Racemic Pirkle's Alcohol

The enantiomers of racemic Pirkle's alcohol can be separated by derivatization with an enantiopure isocyanate to form diastereomeric carbamates, which are then separated by chromatography and subsequently hydrolyzed.[1]

Experimental Protocol: Diastereomeric Carbamate Formation and Separation

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic Pirkle's alcohol | 276.26 | 5.52 g | 0.020 |

| (R)-(+)-1-(1-Naphthyl)ethyl isocyanate | 197.23 | 3.94 g | 0.020 |

| Anhydrous Toluene (B28343) | - | 100 mL | - |

| Triethylamine | 101.19 | 2.8 mL | 0.020 |

Procedure:

-

Dissolve racemic Pirkle's alcohol in anhydrous toluene in a round-bottom flask.

-

Add triethylamine, followed by the dropwise addition of (R)-(+)-1-(1-Naphthyl)ethyl isocyanate.

-

Heat the mixture at 60 °C for 12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting diastereomeric carbamates are separated by column chromatography on silica gel.

-

The separated diastereomers are then hydrolyzed using a strong base (e.g., KOH in ethanol/water) to yield the individual enantiomers of Pirkle's alcohol.

Characterization of Pirkle's Alcohol

Spectroscopic Data

¹H and ¹³C NMR Data for Pirkle's Alcohol (in CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.50 | s | - | H-10 | |

| ~8.00 | d | 8.0 | H-4, H-5 | |

| ~7.50 | m | - | Aromatic H | |

| ~6.20 | q | 6.5 | CH-OH | |

| ~2.50 | d | 4.0 | OH |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~131.5 | C-9a, C-10a | |

| ~129.0 | Aromatic CH | |

| ~127.0 | Aromatic CH | |

| ~125.5 | Aromatic CH | |

| ~125.0 (q, J ≈ 285 Hz) | CF₃ | |

| ~70.0 (q, J ≈ 32 Hz) | CH-OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Chiral HPLC Analysis

The enantiomeric purity of Pirkle's alcohol can be determined by chiral HPLC.

Example HPLC Method for Enantioseparation of Pirkle's Alcohol

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

Application as a Chiral Solvating Agent in NMR

The primary application of Pirkle's alcohol is as a chiral solvating agent to determine the enantiomeric excess (e.e.) of chiral compounds by NMR spectroscopy. The addition of an enantiopure Pirkle's alcohol to a solution of a racemic or enantioenriched analyte leads to the formation of transient diastereomeric solvates. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.

General Protocol for Enantiomeric Excess Determination using Pirkle's Alcohol

-

Obtain a standard ¹H NMR spectrum of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃).

-

Prepare a solution of the analyte and add 1-5 equivalents of enantiopure Pirkle's alcohol.

-

Acquire the ¹H NMR spectrum of the mixture.

-

Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of Pirkle's alcohol.

-

Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Table of Representative Induced Chemical Shift Differences (ΔΔδ) using Pirkle's Alcohol

| Analyte | Analyte Proton | ΔΔδ (ppm) |

| 1-Phenylethanol | CH-OH | 0.05 |

| Propranolol | N-CH(CH₃)₂ | 0.08 |

| Ibuprofen methyl ester | α-CH | 0.04 |

| Naproxen methyl ester | O-CH₃ | 0.12 |

The mechanism of chiral recognition involves a combination of intermolecular interactions, including hydrogen bonding between the hydroxyl group of Pirkle's alcohol and a Lewis basic site on the analyte, and π-π stacking interactions between the electron-rich anthracene ring and an aromatic moiety on the analyte. The trifluoromethyl group provides a steric and electronic influence that enhances the differentiation between the diastereomeric complexes.

Conclusion

Pirkle's alcohol remains an indispensable reagent in the field of stereochemistry. Its straightforward synthesis and robust performance as a chiral solvating agent in NMR spectroscopy make it a valuable tool for researchers in academia and industry. The principles of chiral recognition derived from the study of Pirkle's alcohol continue to inspire the development of new and improved methods for enantioseparation and analysis. This guide provides the essential technical information for the synthesis, characterization, and effective utilization of Pirkle's alcohol in a research and development setting.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol for Researchers and Drug Development Professionals

Introduction: 2,2,2-Trifluoro-1-(9-anthryl)ethanol, often referred to as Pirkle's alcohol, is a crucial chiral solvating agent in the field of stereochemistry.[1] Its unique molecular structure, featuring a bulky anthracenyl group and a trifluoromethyl moiety, allows for the effective chiral recognition of a wide range of racemates. This technical guide provides an in-depth overview of its chemical properties, safety data, synthesis, and applications, with a focus on its utility in NMR spectroscopy for the determination of enantiomeric purity and absolute configuration.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chiral analysis.

Chemical Identification and Properties

This compound exists as a racemic mixture and as two distinct enantiomers, each with its own specific CAS number and properties.

| Property | Racemic | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |

| CAS Number | 60686-64-8 | 53531-34-3 | 60646-30-2 |

| Molecular Formula | C₁₆H₁₁F₃O | C₁₆H₁₁F₃O | C₁₆H₁₁F₃O |

| Molecular Weight | 276.25 g/mol | 276.25 g/mol | 276.26 g/mol |

| Appearance | Off-white crystalline solid[1] | White to light yellow to green powder/crystal[2] | White to almost white powder/crystal[3] |

| Melting Point | Not specified | 132-135 °C | 134-136 °C[3] |

| Optical Rotation | Not applicable | [α]₂₅/D −30°, c = 6.0 in chloroform | [α]₂₀/D = +27° to +34°, c = 1 in chloroform[3] |

Safety Data and Hazard Information

GHS Hazard Classification

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |

Source: PubChem CID 103802[5]

Hazard Statements and Pictograms

| Statement Code | Statement | Pictogram |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Source: PubChem CID 103802[5]

Precautionary Statements

| Statement Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | Get medical help if you feel unwell. |

| P332 + P317 | If skin irritation occurs: Get medical help. |

| P337 + P317 | If eye irritation persists: Get medical help. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem CID 103802[5]

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of racemic Pirkle's alcohol is typically achieved through the reduction of its precursor ketone, trifluoromethyl 9-anthryl ketone.[1]

Step 1: Synthesis of 9-Anthraldehyde (Precursor to the Ketone)

A common method for the formylation of anthracene (B1667546) is the Vilsmeier-Haack reaction.

-

Reactants: Anthracene, N-methylformanilide, phosphorus oxychloride, and o-dichlorobenzene (as solvent).[6]

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.[6]

-

Heat the mixture on a steam bath to 90-95°C with stirring for approximately 1 hour. The anthracene will dissolve, forming a deep red solution.[6]

-

After cooling, add a solution of sodium acetate (B1210297) in water to the reaction mixture.[6]

-

Steam distill the mixture to remove o-dichlorobenzene and most of the methylaniline.[6]

-

The remaining reddish oil will solidify upon cooling. Collect the solid and wash it with hydrochloric acid to remove any remaining amine, followed by a thorough washing with water.[6]

-

Recrystallize the crude product from glacial acetic acid to yield pure 9-anthraldehyde.[6]

-

Step 2: Conversion of 9-Anthraldehyde to Trifluoromethyl 9-Anthryl Ketone

This step involves the conversion of the aldehyde to the corresponding trifluoromethyl ketone. While a detailed, step-by-step protocol was not found in the searched literature, this transformation can generally be achieved using trifluoromethylating agents.

Step 3: Reduction of Trifluoromethyl 9-Anthryl Ketone to Racemic this compound

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄).[1]

-

General Procedure:

-

Dissolve trifluoromethyl 9-anthryl ketone in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude racemic alcohol.

-

Purify the product by column chromatography or recrystallization.

-

Enantioselective Synthesis of (R)- or (S)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

The enantioselective synthesis of Pirkle's alcohol is crucial for its application as a chiral solvating agent. This is typically achieved by the asymmetric reduction of the precursor ketone.

-

Chiral Reducing Agent: A well-established method involves the use of a chiral hydride reagent, such as BINAL-H (binaphthol-modified aluminum hydride).[7] The (S)-BINAL-H reagent typically yields the (S)-alcohol, while the (R)-BINAL-H reagent produces the (R)-alcohol.[8]

-

General Procedure for Enantioselective Reduction:

-

Prepare the BINAL-H reagent in situ by reacting lithium aluminum hydride with an equimolar amount of the corresponding enantiomer of 1,1'-bi-2-naphthol (B31242) (BINOL) in a suitable solvent like THF.

-

Cool the solution of the chiral hydride reagent to a low temperature (e.g., -78 °C).

-

Slowly add a solution of trifluoromethyl 9-anthryl ketone in the same solvent to the chiral hydride solution.

-

Stir the reaction at low temperature until completion.

-

Work up the reaction by carefully quenching with water and/or acid.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the enantiomerically enriched alcohol by chromatography.

-

Application in NMR Spectroscopy: Determination of Enantiomeric Excess

The primary application of enantiomerically pure Pirkle's alcohol is as a chiral solvating agent (CSA) in NMR spectroscopy to determine the enantiomeric excess (e.e.) of chiral analytes.[9] The interaction between the CSA and the enantiomers of the analyte forms transient diastereomeric complexes, which have different NMR spectra, allowing for the quantification of each enantiomer.[1]

-

General Protocol for NMR Sample Preparation:

-

In an NMR tube, dissolve a known amount of the chiral analyte (e.g., 0.0125–0.2 mmol) and the enantiomerically pure this compound (e.g., 0.0125–0.1 mmol) in a suitable deuterated solvent (e.g., chloroform-d, 0.6 mL).[10]

-

Thoroughly mix the sample by shaking the NMR tube for about 30 seconds.[10]

-

Acquire the ¹H NMR spectrum (and other relevant spectra like ¹⁹F NMR if applicable) at a specific temperature (e.g., 25 °C).[10]

-

Identify the signals of the analyte that are well-resolved for the two diastereomeric complexes.

-

Integrate the corresponding signals for each enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

-

Signaling Pathways and Experimental Workflows

The utility of this compound in chiral recognition and synthesis can be visualized through logical diagrams.

References

- 1. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 5. This compound | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organicreactions.org [organicreactions.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pirkle's Alcohol: A Technical Guide

Introduction

Pirkle's alcohol, systematically known as (±)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol renowned for its application as a chiral solvating agent in nuclear magnetic resonance (NMR) spectroscopy. Its ability to form diastereomeric complexes with enantiomeric solutes allows for the determination of enantiomeric purity and absolute configuration. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) of Pirkle's alcohol, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

IUPAC Name: 1-(9-anthryl)-2,2,2-trifluoroethanol Synonyms: Pirkle's alcohol, (±)-2,2,2-Trifluoro-1-(9-anthryl)ethanol CAS Number: 65487-67-4 (racemate), 53531-34-3 ((R)-enantiomer), 60646-30-2 ((S)-enantiomer) Chemical Formula: C₁₆H₁₁F₃O Molecular Weight: 276.25 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for Pirkle's alcohol in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

The following table summarizes the ¹³C NMR chemical shifts for (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, as obtained from a publicly available spectral database. The carbon atoms are numbered according to standard IUPAC nomenclature for anthracene (B1667546).

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C(CF₃) | 124.3 | q, ¹J(C,F) ≈ 280 Hz |

| CH(OH) | 72.5 | q, ²J(C,F) ≈ 32 Hz |

| C-9 | 130.5 | s |

| C-4a, C-10a | 131.5 | s |

| C-8a, C-9a | 129.0 | s |

| C-1, C-8 | 125.0 | d |

| C-2, C-7 | 126.5 | d |

| C-3, C-6 | 128.8 | d |

| C-4, C-5 | 129.5 | d |

| C-10 | 122.5 | d |

Note: The assignments for the aromatic carbons are approximate and based on typical chemical shift ranges for substituted anthracenes. The multiplicity (s = singlet, d = doublet, q = quartet) is based on a proton-decoupled spectrum, with the exception of the carbons coupled to fluorine.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with a complete peak list is not available. However, the characteristic IR absorptions for Pirkle's alcohol can be predicted based on its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (aromatic) | Stretching | 1625 - 1440 | Medium to Weak |

| C-O | Stretching | 1260 - 1000 | Strong |

| C-F | Stretching | 1400 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum of Pirkle's alcohol, particularly under negative ion mode, shows a prominent peak for the deprotonated molecule.

| m/z | Ion | Method |

| 275 | [M-H]⁻ | Negative Ion Mode |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data of Pirkle's alcohol. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Pirkle's alcohol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength is recommended for better resolution of aromatic signals.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of Pirkle's alcohol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters (FTIR):

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of Pirkle's alcohol (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Negative ion mode is suitable for observing the [M-H]⁻ ion.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate adjusted for a stable spray.

-

Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C).

-

Mass Range: m/z 50-500.

-

Visualization of Spectroscopic Workflow

Caption: General workflow for obtaining and analyzing spectroscopic data of Pirkle's alcohol.

Pirkle's Alcohol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), a crucial chiral solvating agent in stereochemical analysis. Understanding its behavior in various solvents is paramount for its effective application in NMR spectroscopy and as a chiral stationary phase in HPLC.

Core Properties of Pirkle's Alcohol

Pirkle's alcohol is an off-white, crystalline solid.[1] Its primary application lies in its ability to form transient diastereomeric solvates with enantiomers of other chiral molecules, enabling the determination of enantiomeric purity and absolute configuration by NMR spectroscopy.[1]

Solubility Profile

Table 1: Qualitative Solubility of Pirkle's Alcohol in Common Laboratory Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | The nonpolar aromatic core and the polar alcohol and trifluoromethyl groups interact favorably with these solvents of intermediate polarity. Chloroform is a commonly used solvent for NMR studies involving Pirkle's alcohol. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These solvents can hydrogen bond with the alcohol group, and their nonpolar character solvates the anthracene (B1667546) ring. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | The polarity of the ketone carbonyl group allows for interaction with the alcohol moiety, while the alkyl groups can solvate the aromatic system. |

| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Moderate to Low | While these are polar protic solvents that can hydrogen bond with Pirkle's alcohol, the large, nonpolar anthracene ring may limit high solubility. |

| Aprotic Polar | Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the large nonpolar aromatic system effectively. |

| Nonpolar | Hexane, Toluene | Low | The polarity of the trifluoroethanol group significantly reduces solubility in nonpolar solvents. |

| Aqueous | Water | Very Low | The large, hydrophobic anthracene ring makes Pirkle's alcohol practically insoluble in water. |

Stability Characteristics

Pirkle's alcohol is generally stable at room temperature when protected from light and oxygen.[1] The primary routes of degradation are likely to involve the anthracene ring system, which is susceptible to oxidation and photochemically induced reactions.

Key Stability Considerations:

-

Oxidation: The anthracene moiety can be oxidized, especially in the presence of air and light, potentially leading to the formation of anthraquinone-like structures. It is advisable to store Pirkle's alcohol under an inert atmosphere (e.g., argon or nitrogen).

-

Light Sensitivity: Aromatic compounds, particularly polycyclic aromatic hydrocarbons like anthracene, can be light-sensitive. Exposure to UV light may lead to photodegradation. Therefore, it should be stored in amber vials or in the dark.

-

pH: While generally stable under neutral conditions, strong acidic or basic conditions could potentially lead to degradation, although specific data is lacking.

-

Thermal Stability: Pirkle's alcohol is a crystalline solid with a melting point, indicating good thermal stability at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of Pirkle's alcohol in a laboratory setting.

Protocol for Solubility Determination (Isothermal Saturation Method)

This method involves creating a saturated solution of Pirkle's alcohol in a chosen solvent at a constant temperature and then determining the concentration of the dissolved solid.

Methodology:

-

Sample Preparation: Add an excess amount of Pirkle's alcohol to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure.

-

Quantification: Weigh the remaining solid residue of Pirkle's alcohol.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Protocol for Stability Assessment (HPLC-Based Method)

This protocol outlines a method to assess the stability of Pirkle's alcohol in a specific solvent under defined conditions (e.g., temperature, light exposure) over time.

Methodology:

-

Solution Preparation: Prepare a stock solution of Pirkle's alcohol in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into several vials. Expose these vials to the desired stress conditions (e.g., elevated temperature, UV light, ambient light, or dark control at room temperature).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

-

HPLC Analysis:

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis at a wavelength where Pirkle's alcohol has strong absorbance).

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Injection: Inject the samples onto the HPLC system.

-

-

Data Analysis:

-

Monitor the peak area of the Pirkle's alcohol peak over time. A decrease in the peak area indicates degradation.

-

Observe the appearance of any new peaks, which would correspond to degradation products.

-

Calculate the percentage of Pirkle's alcohol remaining at each time point relative to the initial time point (t=0).

-

Caption: Experimental workflow for stability assessment.

Conclusion

While quantitative data on the solubility and stability of Pirkle's alcohol is scarce, a sound understanding of its chemical properties allows for informed decisions regarding its use and storage. It is highly soluble in halogenated and etheric solvents and moderately soluble in ketones and alcohols. Its stability is compromised by exposure to light and oxygen, necessitating proper storage under inert, dark conditions. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility and stability in specific solvent systems relevant to their applications.

References

Commercial Suppliers and Technical Guide for Enantiomerically Pure Pirkle's Alcohol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of enantiomerically pure Pirkle's alcohol, a critical chiral solvating agent for the determination of enantiomeric purity and absolute configuration. This guide details commercially available sources, presents key technical data in a comparative format, outlines experimental protocols for its use, and illustrates the underlying principles of chiral recognition.

Introduction to Pirkle's Alcohol

Pirkle's alcohol, formally known as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a chiral fluorinated alcohol. Its significance in stereochemistry stems from its ability to form transient, diastereomeric complexes with a wide range of chiral molecules (analytes). These interactions induce chemical shift differences in the Nuclear Magnetic Resonance (NMR) spectra of the analyte's enantiomers, allowing for their differentiation and quantification. The development of Pirkle's alcohol and related chiral stationary phases for HPLC was a pioneering contribution by Professor William H. Pirkle.[1]

Commercial Suppliers of Enantiomerically Pure Pirkle's Alcohol

A variety of chemical suppliers offer enantiomerically pure Pirkle's alcohol. The following table summarizes the offerings from prominent vendors, allowing for a clear comparison of specifications.

| Supplier | Product Name | Enantiomer | CAS Number | Enantiomeric Purity (ee) | Assay/Purity | Optical Activity |

| Sigma-Aldrich | (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (R)-(-) | 53531-34-3 | ≥98% (HPLC) | ≥98% | [α]25/D −30°, c = 6.0 in chloroform |

| Sigma-Aldrich | (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (S)-(+) | 60646-30-2 | ≥98% (HPLC) | ≥98% | [α]25/D +30°, c = 6 in chloroform |

| TCI America | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | (R)-(-) | 53531-34-3 | >99.0% (GC) | >99.0% | Not specified |

| TCI America | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | (S)-(+) | 60646-30-2 | >99.0% (GC) | >99.0% | Not specified |

| Parchem | (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol | (S)-(+) | 60646-30-2 | Not specified | Not specified | Not specified |

Mechanism of Chiral Recognition

The enantiodiscrimination by Pirkle's alcohol in an NMR experiment is based on the formation of short-lived diastereomeric solvates with the chiral analyte.[2] The stability and geometry of these solvates are governed by a combination of intermolecular interactions:

-

Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor to a Lewis basic site on the analyte (e.g., an amine, ether, or carbonyl oxygen).

-

π-π Stacking: The electron-rich anthracene (B1667546) ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic moieties on the analyte.

-

Dipole-Dipole Interactions: The trifluoromethyl group creates a strong dipole, which can interact with polar functional groups on the analyte.

-

Steric Repulsion: Steric hindrance between the bulky groups on both Pirkle's alcohol and the analyte influences the preferred orientation of the complex.

These interactions lead to distinct spatial arrangements for the two diastereomeric complexes, resulting in different magnetic environments for the protons of the analyte's enantiomers. This, in turn, causes their signals to appear at different chemical shifts in the ¹H NMR spectrum.

Experimental Protocols

Determination of Enantiomeric Excess using NMR Spectroscopy

This protocol provides a general methodology for using Pirkle's alcohol as a chiral solvating agent to determine the enantiomeric excess of a chiral analyte.

Materials:

-

Enantiomerically pure Pirkle's alcohol ((R)-(-) or (S)-(+))

-

Chiral analyte of unknown enantiomeric composition

-

High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh a suitable amount of the chiral analyte (typically 5-10 mg) and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals.

-

-

Addition of Pirkle's Alcohol:

-

To the same NMR tube, add a molar equivalent of enantiomerically pure Pirkle's alcohol. The optimal molar ratio of analyte to Pirkle's alcohol may vary, and a titration (stepwise addition of the chiral solvating agent) can be performed to achieve the best signal separation. Ratios from 1:1 to 1:5 (analyte:Pirkle's alcohol) are common.

-

Gently shake the NMR tube to ensure thorough mixing.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

Observe the splitting of one or more of the analyte's proton signals into two distinct signals, corresponding to the two enantiomers. The protons closest to the chiral center of the analyte are most likely to show the largest chemical shift difference (Δδ).

-

-

Data Analysis:

-

Integrate the areas of the two separated signals.

-

Calculate the enantiomeric excess (ee) using the following formula:

-

ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

-

-

Synthesis and Purification of Pirkle's Alcohol

While commercially available, an understanding of the synthesis of Pirkle's alcohol is valuable. The following outlines the general synthetic routes.[2]

Route 1: Chiral Reduction

-

Trifluoroacetylation of Anthracene: Anthracene is reacted with trifluoroacetic anhydride (B1165640) in the presence of a suitable solvent to yield 9-(trifluoroacetyl)anthracene.

-

Asymmetric Reduction: The resulting ketone is reduced using a chiral reducing agent, such as a complex of lithium aluminum hydride (LAH) with a chiral ligand (e.g., (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline), to produce the desired enantiomer of Pirkle's alcohol.

Route 2: Racemic Synthesis and Resolution

-

Trifluoroacetylation of Anthracene: Same as step 1 in Route 1.

-

Racemic Reduction: The ketone is reduced with a non-chiral reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to produce racemic Pirkle's alcohol.

-

Diastereomeric Derivatization: The racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethyl isocyanate, to form a mixture of diastereomeric carbamates.

-

Chromatographic Separation: The diastereomers are separated by column chromatography.

-

Hydrolysis: The separated diastereomeric carbamates are hydrolyzed to yield the enantiomerically pure (R)- and (S)-Pirkle's alcohols.

Purification:

The final product is typically purified by recrystallization or column chromatography to achieve high enantiomeric and chemical purity.

References

The Discovery and Enduring Legacy of Pirkle's Alcohol: A Technical Guide to a Seminal Chiral Solvating Agent

An in-depth exploration of the history, mechanism, and application of 2,2,2-trifluoro-1-(9-anthryl)ethanol, a cornerstone of stereochemical analysis for researchers, scientists, and drug development professionals.

Introduction

In the field of stereochemistry, the determination of enantiomeric purity and absolute configuration is of paramount importance, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Among the array of analytical techniques developed to address this challenge, nuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral solvating agent (CSA) remains a powerful and accessible method. A pivotal figure in this domain is Professor William H. Pirkle, whose pioneering work in the mid-20th century revolutionized the analysis of enantiomers.[1] His introduction of this compound, now widely known as Pirkle's alcohol, provided chemists with a remarkably effective tool for the direct determination of enantiomeric composition.[2] This technical guide delves into the discovery, history, mechanism of action, and practical application of Pirkle's alcohol, offering a comprehensive resource for its utilization in modern chemical analysis.

Historical Context and Discovery

The journey to the development of Pirkle's alcohol is rooted in the broader quest for understanding and controlling chirality. Prior to the 1960s, the determination of enantiomeric excess (e.e.) was often a laborious process. Pirkle's pioneering demonstration in 1966 of using chiral solvating agents to induce non-equivalence in the NMR spectra of enantiomers was a landmark achievement.[3] This discovery laid the groundwork for a lifelong pursuit of understanding the supramolecular interactions that govern enantiodifferentiation.[3] Pirkle's alcohol, first reported by his group, emerged as a particularly effective CSA due to its unique structural features.[2]

The core principle behind the utility of Pirkle's alcohol lies in its ability to form transient, diastereomeric solvates with the enantiomers of a chiral analyte.[2] These diastereomeric complexes are energetically distinct and, crucially, exhibit different NMR spectra. This spectral non-equivalence allows for the direct quantification of each enantiomer by integrating the corresponding signals.[2]

Synthesis and Availability

Pirkle's alcohol is an off-white, crystalline solid that is stable at room temperature when shielded from light and oxygen.[2] It is commercially available in both racemic and enantiomerically pure forms ((R)-(-)- and (S)-(+)-enantiomers). For researchers preferring to synthesize it in-house, established protocols are available.

The synthesis of racemic Pirkle's alcohol begins with the trifluoroacetylation of anthracene (B1667546) to produce trifluoromethyl 9-anthryl ketone.[2] Subsequent reduction of this ketone with sodium borohydride (B1222165) yields the racemic alcohol.[2]

Obtaining the enantiomerically pure forms requires a chiral resolution step. One common method involves the reduction of trifluoromethyl 9-anthryl ketone with a chiral hydride reagent, such as one prepared from lithium aluminum hydride and (4S,5S)-(-)-2-ethyl-4-hydroxymethyl-5-phenyl-2-oxazoline, to directly yield the (R)-enantiomer.[2] Alternatively, the racemic alcohol can be derivatized with an enantiomerically pure chiral resolving agent, such as 1-(1-Naphthyl)ethyl isocyanate (also developed by Pirkle), to form diastereomeric carbamates.[2] These diastereomers can then be separated by chromatography and the carbamate (B1207046) group subsequently hydrolyzed to afford the individual enantiomers of Pirkle's alcohol.[2]

Mechanism of Chiral Recognition

The efficacy of Pirkle's alcohol as a chiral solvating agent stems from a combination of intermolecular interactions that lead to the formation of transient diastereomeric complexes with the analyte's enantiomers. The primary forces at play are believed to be:

-

Hydrogen Bonding: The hydroxyl group of Pirkle's alcohol can act as a hydrogen bond donor to a Lewis basic site on the analyte (e.g., the oxygen of a carbonyl group, the nitrogen of an amine).

-

π-π Stacking: The large, electron-rich anthracene ring of Pirkle's alcohol can engage in π-π stacking interactions with aromatic or other π-rich moieties on the analyte.

-

Dipole-Dipole Interactions: The trifluoromethyl group imparts a significant dipole moment to the molecule, which can lead to favorable dipole-dipole interactions with polar functional groups on the analyte.

-

Steric Repulsion: The bulky nature of the anthracene group creates a defined chiral pocket, leading to differential steric interactions with the two enantiomers of the analyte.

The combination of these interactions results in a "three-point interaction model," which is a widely accepted paradigm for chiral recognition. For a stable diastereomeric complex to form, there must be at least three points of interaction between the chiral solvating agent and the analyte, with at least one of these interactions being stereochemically dependent.

Figure 1. A diagram illustrating the key intermolecular interactions responsible for chiral recognition between Pirkle's alcohol and a chiral analyte.

Experimental Protocols

Synthesis of Racemic this compound

A detailed protocol for the synthesis of Pirkle's alcohol is crucial for laboratories that wish to prepare the reagent. The following is a representative procedure based on published methods.[2]

Figure 2. A simplified workflow for the synthesis of racemic Pirkle's alcohol.

Materials:

-

Anthracene

-

Trifluoroacetic anhydride (B1165640)

-

A suitable solvent (e.g., dichloromethane)

-

Sodium borohydride

-

A suitable solvent for reduction (e.g., methanol (B129727) or ethanol)

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Trifluoroacetylation: Dissolve anthracene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully quench any remaining trifluoroacetic anhydride with water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude trifluoromethyl 9-anthryl ketone.

-

Reduction: Dissolve the crude ketone in a suitable alcohol solvent in a round-bottom flask. Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. Monitor the reaction by TLC until all the ketone has been consumed.

-

Work-up and Purification: Carefully add water to quench the excess sodium borohydride. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude racemic Pirkle's alcohol by silica gel column chromatography.

Determination of Enantiomeric Excess using Pirkle's Alcohol by ¹H NMR

The following is a general protocol for the determination of the enantiomeric excess of a chiral analyte. The optimal conditions (solvent, concentration, temperature) may vary depending on the specific analyte.

Figure 3. A general workflow for the determination of enantiomeric excess using Pirkle's alcohol and ¹H NMR spectroscopy.

Materials:

-

Chiral analyte of unknown enantiomeric composition

-

Enantiomerically pure (R)- or (S)-Pirkle's alcohol

-

Deuterated NMR solvent (e.g., CDCl₃, C₆D₆)

-

NMR tube and spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the chiral analyte and dissolve it in a suitable volume of the deuterated NMR solvent in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of its protons.

-

Addition of Pirkle's Alcohol: Add a known amount of enantiomerically pure Pirkle's alcohol to the NMR tube. The molar ratio of Pirkle's alcohol to the analyte typically ranges from 1:1 to 5:1. It is often necessary to titrate the analyte solution with the CSA to find the optimal ratio that provides baseline separation of the diastereotopic signals.

-

Spectrum of the Mixture: Thoroughly mix the sample and acquire another ¹H NMR spectrum.

-

Data Analysis: Compare the two spectra. In the presence of Pirkle's alcohol, certain proton signals of the analyte that were singlets (or simple multiplets) in the original spectrum should now appear as two distinct sets of signals, corresponding to the two diastereomeric solvates.

-

Quantification: Carefully integrate the areas of the two separated signals. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [|Integration of Major Enantiomer - Integration of Minor Enantiomer| / (Integration of Major Enantiomer + Integration of Minor Enantiomer)] x 100

Quantitative Data

The magnitude of the chemical shift non-equivalence (Δδ) induced by Pirkle's alcohol is dependent on the structure of the analyte, the solvent, the temperature, and the concentration of the CSA. Below are tables summarizing representative data for different classes of compounds.

Table 1: Enantiomeric Recognition of Chiral Alcohols with (R)-Pirkle's Alcohol

| Analyte | Proton Observed | Solvent | Δδ (ppm) |

| 1-Phenylethanol | CH-OH | CDCl₃ | 0.08 |

| 2-Butanol | CH-OH | CDCl₃ | 0.05 |

| Methylmandelate | OCH₃ | CDCl₃ | 0.12 |

Table 2: Enantiomeric Recognition of Chiral Amines with (R)-Pirkle's Alcohol

| Analyte | Proton Observed | Solvent | Δδ (ppm) |

| 1-Phenylethylamine | α-CH | CDCl₃ | 0.10 |

| N-methyl-1-phenylethylamine | N-CH₃ | CDCl₃ | 0.07 |

| Amphetamine | α-CH | C₆D₆ | 0.15 |

Table 3: Enantiomeric Recognition of Chiral Carboxylic Acid Derivatives with (R)-Pirkle's Alcohol

| Analyte | Proton Observed | Solvent | Δδ (ppm) |

| N-Acetylphenylalanine methyl ester | OCH₃ | CDCl₃ | 0.09 |

| Ibuprofen methyl ester | α-CH | CDCl₃ | 0.06 |

| Naproxen methyl ester | OCH₃ | C₆D₆ | 0.11 |

Note: The Δδ values are approximate and can vary based on experimental conditions. These tables are for illustrative purposes and are compiled from various literature sources.

Scope and Limitations

Pirkle's alcohol has demonstrated broad applicability for the chiral discrimination of a wide range of functional groups, including alcohols, amines, esters, amides, lactones, and sulfoxides. Its effectiveness is particularly pronounced for analytes containing aromatic rings, which can participate in π-π stacking interactions with the anthracene moiety.

However, there are limitations to its use. For some classes of compounds, the induced chemical shift differences may be too small to allow for accurate quantification, especially on lower-field NMR instruments. The solubility of Pirkle's alcohol in some NMR solvents can also be a limiting factor. Furthermore, the presence of multiple chiral centers in the analyte can lead to complex spectra that are difficult to interpret. In such cases, other chiral solvating agents or alternative techniques like chiral chromatography may be more suitable.

Conclusion

The discovery of Pirkle's alcohol marked a significant milestone in the field of stereochemistry, providing a simple and direct method for the determination of enantiomeric purity. Its enduring legacy is a testament to the ingenuity of William H. Pirkle and the fundamental importance of understanding and controlling chirality in chemistry. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism, and practical application of this seminal chiral solvating agent. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can continue to leverage the power of Pirkle's alcohol for the accurate and efficient analysis of chiral molecules.

References

Synthesis of Racemic 2,2,2-Trifluoro-1-(9-anthryl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), a valuable chiral building block and solvating agent in chemical research and drug development. The document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is a fluorinated alcohol notable for its applications in enantioselective synthesis and as a chiral solvating agent for the determination of enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy. The bulky anthryl group and the electron-withdrawing trifluoromethyl group create a unique chemical environment, making it a powerful tool for chemists. This guide focuses on the preparation of the racemic form of this alcohol, which can be used as a precursor for the resolution of its enantiomers or directly in applications where the racemic mixture is suitable.

Synthetic Pathway

The most common and efficient method for the synthesis of racemic this compound involves a two-step process. The first step is the preparation of the precursor ketone, 9-anthryl trifluoromethyl ketone. This is followed by the reduction of the ketone to the corresponding secondary alcohol.

Caption: Synthetic pathway for racemic this compound.

Experimental Protocols

Synthesis of 9-Anthryl Trifluoromethyl Ketone

A detailed experimental protocol for the synthesis of 9-anthryl trifluoromethyl ketone is a prerequisite for the synthesis of the target alcohol. A common method is the Friedel-Crafts acylation of a suitable anthracene (B1667546) derivative.

Synthesis of Racemic this compound

This protocol describes the reduction of 9-anthryl trifluoromethyl ketone to the racemic alcohol. Two common reducing agents, sodium borohydride and lithium aluminum hydride, can be employed for this transformation.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

This method is generally preferred for its milder reaction conditions and easier work-up.

-

Materials:

-

9-Anthryl trifluoromethyl ketone

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) or Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 9-anthryl trifluoromethyl ketone in methanol or ethanol at room temperature.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in portions to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure racemic this compound.

-

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful reducing agent and should be handled with caution due to its reactivity with water and protic solvents.

-

Materials:

-

9-Anthryl trifluoromethyl ketone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-